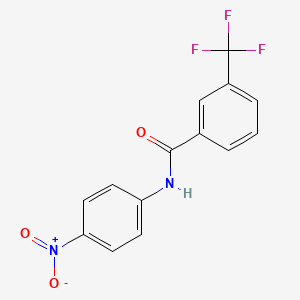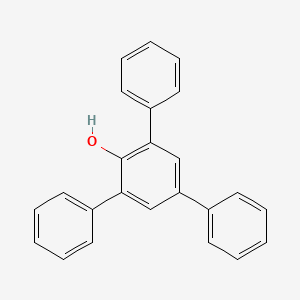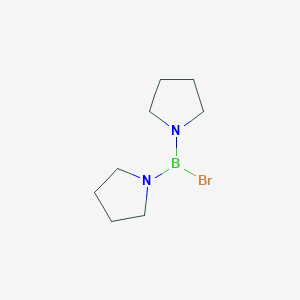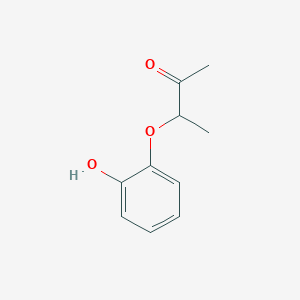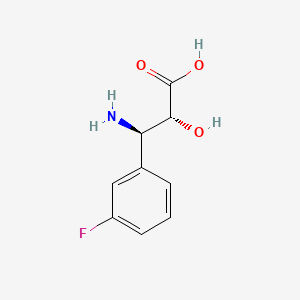
(2R,3R)-3-アミノ-3-(3-フルオロフェニル)-2-ヒドロキシプロパン酸
概要
説明
(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a fluorophenyl group, and a hydroxypropanoic acid moiety, makes it an interesting subject for research in chemistry, biology, and medicine.
科学的研究の応用
(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
作用機序
Target of Action
The primary target of the compound (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid is the Dopamine Transporter (DAT) . DAT is a solute carrier family 6 member 3, also known as Sodium-dependent dopamine transporter . It plays a crucial role in terminating the action of dopamine by its high affinity sodium-dependent reuptake into presynaptic terminals .
Mode of Action
The compound interacts with the Dopamine Transporter, influencing the reuptake of dopamine into presynaptic terminals . This interaction can lead to changes in the concentration of dopamine in the synaptic cleft, thereby affecting the signal transmission between neurons .
Biochemical Pathways
The compound’s interaction with the Dopamine Transporter affects the dopamine neurotransmitter system . Dopamine is involved in several key physiological processes, including mood regulation, reward-motivated behavior, motor control, and the regulation of prolactin secretion . By influencing the reuptake of dopamine, the compound can potentially affect these physiological processes .
Result of Action
The specific molecular and cellular effects of the compound’s action depend on the context of its use. Given its interaction with the Dopamine Transporter, it could potentially influence neurological processes by modulating dopamine levels . .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with the Dopamine Transporter . Additionally, individual-specific factors, such as genetic makeup, age, sex, and health status, can also influence the compound’s efficacy and potential side effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a fluorophenyl-substituted α-keto acid, using a chiral rhodium or ruthenium catalyst under mild conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic resolution or chiral pool synthesis. Enzymatic resolution uses specific enzymes to selectively react with one enantiomer, leaving the desired (2R,3R) enantiomer in high purity. Chiral pool synthesis involves starting from naturally occurring chiral molecules and modifying them through a series of chemical reactions to obtain the target compound.
化学反応の分析
Types of Reactions
(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the precursor can be reduced to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as NaOH.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amines or other derivatives.
類似化合物との比較
Similar Compounds
(2R,3R)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid: Similar structure but with a fluorine atom at the para position.
(2R,3R)-3-amino-3-(3-chlorophenyl)-2-hydroxypropanoic acid: Similar structure but with a chlorine atom instead of fluorine.
(2R,3R)-3-amino-3-(3-methylphenyl)-2-hydroxypropanoic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom at the meta position in (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid imparts unique electronic and steric properties, enhancing its reactivity and binding affinity compared to its analogs. This makes it particularly valuable in medicinal chemistry for the development of new drugs with improved efficacy and selectivity .
特性
IUPAC Name |
(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-1-2-5(4-6)7(11)8(12)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPSWGNJNOSORO-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H]([C@H](C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376147 | |
| Record name | (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959573-06-9 | |
| Record name | (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


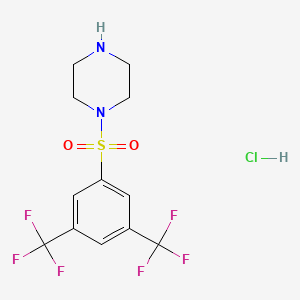
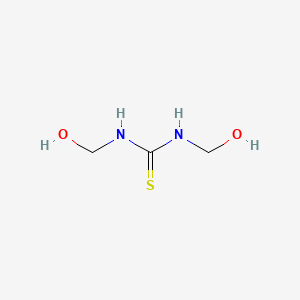
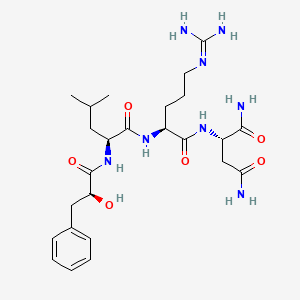
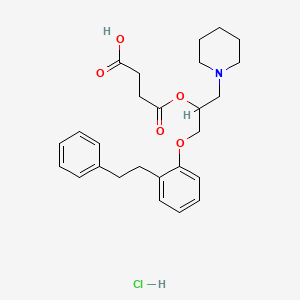
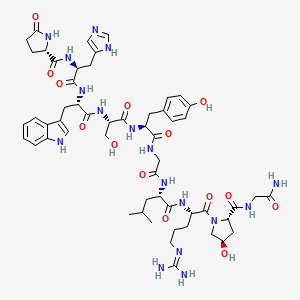
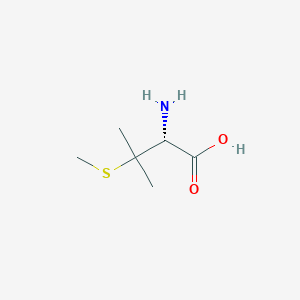
![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608890.png)
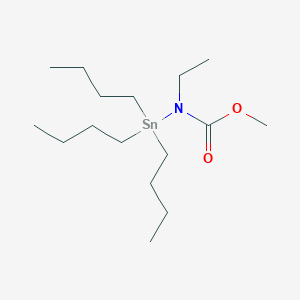
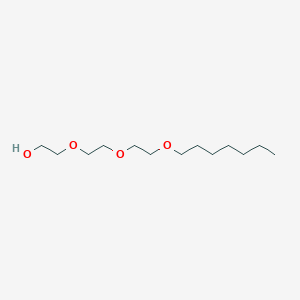
![1-[(Tetrahydro-2-furyl)carbonyl]piperidine](/img/structure/B1608895.png)
